Pirlindole Enantiomer Potency Comparison (S- vs R-) for MAO-A Inhibition
The S-(+)-enantiomer of pirlindole demonstrates 2.2-fold greater potency in inhibiting MAO-A compared to the R-(-)-enantiomer in vitro, with IC50 values of 0.18 µM and 0.43 µM, respectively, while the racemic mixture yields an intermediate potency of 0.24 µM [1]. Ex vivo, the ID50 ratio between the enantiomers remains consistent at 2.0 (S-(+): 18.7 mg/kg vs. R-(-): 37.8 mg/kg) [2]. This stereoselective inhibition pattern was confirmed in behavioral models, where the minimal effective dose ratio in the forced swimming test was also approximately 2.0 [2].
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | S-(+)-pirlindole: 0.18 µM; (+/-)-pirlindole: 0.24 µM |
| Comparator Or Baseline | R-(-)-pirlindole: 0.43 µM |
| Quantified Difference | S-(+) is 2.2-fold more potent than R-(-); racemic mixture shows intermediate potency |
| Conditions | In vitro rat brain MAO-A assay |
Why This Matters
This data informs procurement of enantiopure vs. racemic material for studies where stereochemical purity is critical for potency and reproducibility.
- [1] Bruhwyler J, Liégeois JF, Gérardy J, Damas J, Chleide E, Lejeune C, et al. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Behav Pharmacol. 1998;9(8):731-7. View Source
- [2] Bruhwyler J, Liégeois JF, Gérardy J, Damas J, Chleide E, Lejeune C, et al. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. ORBi (University of Liège). 1998. View Source
